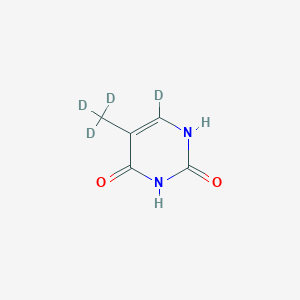

Thymine-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583886 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156054-85-2 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Thymine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Thymine-d4. Intended for researchers, scientists, and professionals in drug development, this document details the key characteristics of this isotopically labeled compound, outlines experimental protocols for their determination, and illustrates its primary application.

Introduction

This compound is a deuterated form of thymine (B56734), a naturally occurring pyrimidine (B1678525) nucleobase found in deoxyribonucleic acid (DNA). In this compound, four hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). Specifically, the three hydrogen atoms of the methyl group at position 5 and the hydrogen atom at position 6 of the pyrimidine ring are substituted. This isotopic labeling makes this compound an invaluable tool in various analytical and research applications, most notably as an internal standard for the quantification of thymine in biological samples by mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to those of thymine, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its distinct mass allows for its separate detection.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d |

| Synonyms | Thymine-methyl-d3-6-d |

| Molecular Formula | C₅H₂D₄N₂O₂ |

| Molecular Weight | 130.14 g/mol [2] |

| CAS Number | 156054-85-2[2] |

| Appearance | Solid[2] |

| Melting Point | 325-327 °C[3] |

| Solubility | DMSO: 3 mg/mL, DMF: slightly soluble, Ethanol: insoluble, PBS (pH 7.2): insoluble[2] |

| UV Absorbance Maximum (λmax) | 264 nm[2] |

| Isotopic Purity | ≥99% (deuterated forms d₁-d₄)[2] |

| Storage Temperature | -20°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of unlabeled thymine. The signals corresponding to the methyl protons (around 1.75 ppm in DMSO-d₆) and the vinyl proton at position 6 (around 7.28 ppm in DMSO-d₆) will be absent due to the deuterium substitution.[4] The remaining signals would be from the two N-H protons of the pyrimidine ring.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will be very similar to that of unlabeled thymine. The chemical shifts of the carbon atoms are not significantly affected by the deuterium substitution. However, the carbon signals for the deuterated methyl group and the C6 position will show a change in multiplicity due to C-D coupling, which is typically a triplet for a CD group and a septet for a CD₃ group, although these may be unresolved. The typical chemical shifts for the carbon atoms in thymine (in DMSO-d₆) are approximately 12.1 ppm (C₅-CH₃), 108.3 ppm (C₆), 141.6 ppm (C₅), 151.0 ppm (C₂), and 164.3 ppm (C₄).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 130, which is 4 mass units higher than that of unlabeled thymine (m/z 126). This mass shift is the basis for its use as an internal standard in mass spectrometry-based quantification methods. The fragmentation pattern is expected to be similar to that of thymine, with the corresponding fragments also showing a mass shift depending on which part of the molecule they contain the deuterium labels.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy (at 264 nm) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Use as an Internal Standard in LC-MS/MS Quantification of Thymine

-

Preparation of Standards and Samples: A series of calibration standards are prepared by spiking known concentrations of unlabeled thymine into a blank biological matrix (e.g., plasma, urine). A fixed concentration of this compound is added to each calibration standard, quality control sample, and unknown sample.

-

Sample Extraction: Proteins are precipitated from the biological samples using a suitable solvent (e.g., acetonitrile (B52724) or methanol). The supernatant is then separated by centrifugation.

-

LC Separation: The extracted samples are injected onto a liquid chromatography system. A C18 reversed-phase column is typically used to separate thymine and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both thymine and this compound.

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of thymine to the peak area of this compound against the concentration of thymine in the calibration standards. The concentration of thymine in the unknown samples is then calculated from this calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application and biological context of this compound.

Caption: Workflow for Thymine Quantification using this compound as an Internal Standard.

References

An In-depth Technical Guide to Thymine-d4 for Researchers and Drug Development Professionals

Introduction

Thymine-d4 is the deuterium-labeled form of thymine (B56734), one of the four fundamental nucleobases in the nucleic acid of DNA. In the realm of advanced scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry, making this compound an excellent internal standard for the precise quantification of its unlabeled counterpart, thymine, in complex biological matrices.[1][2][3]

Deuteration has also garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[4] This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and applications of this compound, with a particular focus on its use in experimental protocols relevant to drug development and life sciences research.

Physicochemical Properties of this compound

The core data for this compound is summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₅H₂D₄N₂O₂ | [1][2][5] |

| Molecular Weight | 130.14 g/mol | [1][5][6] |

| Formal Name | 5-(methyl-d₃)pyrimidine-2,4(1H,3H)-dione-6-d | [2] |

| CAS Number | 200496-79-3 or 156054-85-2 | [1][2][5] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% | [2][5] |

| Isotopic Purity | atom % D ≥98% | |

| Melting Point | 325-327 °C | |

| Applications | Internal standard for GC- or LC-MS, biomolecular NMR, genetic therapy | [1][2][5] |

Chemical Structure

The chemical structure of this compound features four deuterium atoms substituting hydrogen atoms at the methyl group and the 6-position of the pyrimidine (B1678525) ring.

SMILES String: [2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H]

InChI Key: RWQNBRDOKXIBIV-MZCSYVLQSA-N[2]

Experimental Protocol: Quantification of Thymine in Biological Samples using this compound as an Internal Standard by LC-MS

This protocol outlines a general methodology for the quantification of thymine in a biological matrix (e.g., plasma, urine, or cell lysate) using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately determine the concentration of endogenous or administered thymine in a biological sample.

Materials:

-

Biological sample (e.g., human plasma)

-

This compound (internal standard)

-

Unlabeled Thymine (for calibration curve)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled thymine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN/water).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

From the unlabeled thymine stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of thymine in the samples.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

In a microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL).

-

Add a small, precise volume of the this compound internal standard working solution to each sample, calibration standard, and quality control sample.

-

To precipitate proteins, add a volume of cold acetonitrile (e.g., 3 volumes, 300 µL).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate thymine from other matrix components (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: A typical flow rate for the column used (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Thymine (unlabeled): Monitor the specific precursor ion to product ion transition.

-

This compound (labeled): Monitor the M+4 precursor ion to its corresponding product ion. The specific m/z values will need to be optimized on the instrument.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled thymine and the this compound internal standard in each sample and standard.

-

Calculate the ratio of the peak area of thymine to the peak area of this compound for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled thymine standards.

-

Determine the concentration of thymine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantification

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative bioanalytical method.

Caption: Workflow for Thymine Quantification using this compound Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. This compound-1 | CAS#:156054-85-2 | Chemsrc [chemsrc.com]

- 5. Thymine (α,α,α,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-1089-1 [isotope.com]

- 6. This compound (methyl-d3,6-d1) - 156054-85-2 | VulcanChem [vulcanchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Thymine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of deuterated thymine (B56734). Deuterated thymine, a crucial tool in various research fields, serves as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document details established synthetic protocols, purification techniques, and the analytical methods used to ascertain isotopic purity, presenting quantitative data in accessible tables and illustrating workflows with clear diagrams.

Synthesis of Deuterated Thymine

The introduction of deuterium (B1214612) into the thymine molecule can be achieved through several strategic approaches, primarily categorized as hydrogen-deuterium (H-D) exchange reactions and de novo synthesis from deuterated precursors. The choice of method often depends on the desired level and position of deuteration, as well as the available starting materials and equipment.

Palladium-Catalyzed Hydrogen-Deuterium Exchange

A prevalent and efficient method for deuterating thymine involves a palladium on carbon (Pd/C) catalyzed hydrogen-deuterium (H-D) exchange in the presence of deuterium oxide (D₂O) as the deuterium source. This heterogeneous catalytic system is valued for its relatively mild and neutral reaction conditions. The deuteration primarily occurs at the C6 position and the methyl group of the thymine ring.

Experimental Protocol:

A general procedure for the Pd/C-catalyzed H-D exchange of thymine is as follows:

-

Reaction Setup: In a pressure-resistant vessel, combine thymine, 10% Pd/C catalyst, and deuterium oxide (D₂O).

-

Hydrogenation/Exchange: The vessel is charged with hydrogen gas (H₂) and heated. The hydrogen gas facilitates the activation of the palladium catalyst, which then promotes the exchange of hydrogen atoms on the thymine molecule with deuterium from the D₂O solvent.

-

Reaction Monitoring: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them using techniques such as ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up: Upon completion, the reaction mixture is cooled, and the Pd/C catalyst is removed by filtration through a pad of celite. The filtrate is then evaporated to dryness to yield the crude deuterated thymine.

Diagram of the Pd/C-catalyzed H-D exchange workflow:

Acid- and Base-Catalyzed Hydrogen-Deuterium Exchange

Hydrogen-deuterium exchange can also be facilitated under acidic or basic conditions. These methods typically require harsher reaction conditions compared to the palladium-catalyzed approach.

-

Acid-Catalyzed Exchange: In the presence of a strong deuterated acid (e.g., DCl in D₂O or deuterated trifluoroacetic acid), electrophilic aromatic substitution can lead to deuteration at electron-rich positions of the thymine ring.

-

Base-Catalyzed Exchange: A strong base (e.g., NaOD in D₂O) can promote the deprotonation of acidic C-H bonds, followed by quenching with a deuterium source. For thymine, this can lead to deuteration at the C6 position and the methyl group. Base-promoted deuteration can also be achieved using a superbasic medium or with a base like potassium hydroxide (B78521) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)[1].

Experimental Protocol (Base-Catalyzed):

A representative protocol for base-catalyzed H-D exchange is as follows:

-

Reaction Mixture: Dissolve thymine in a solution of a strong deuterated base, such as sodium deuteroxide (NaOD) in D₂O.

-

Heating: The mixture is heated to an elevated temperature in a sealed vessel to facilitate the exchange.

-

Neutralization and Isolation: After cooling, the reaction is neutralized with a deuterated acid. The product is then isolated, which may involve precipitation or extraction.

Diagram of the base-catalyzed H-D exchange workflow:

Synthesis from Deuterated Precursors

A highly specific method for producing deuterated thymine, such as thymine-d₄ (with deuterium on the methyl group and the C6 position), involves the use of deuterated starting materials in a de novo synthesis pathway. This approach offers precise control over the location of the deuterium labels. A common route is the condensation of a deuterated β-ketoester with urea (B33335) or a deuterated urea analog.

Experimental Protocol:

A general synthetic scheme starting from deuterated precursors is outlined below:

-

Preparation of Deuterated Intermediate: A deuterated β-ketoester, such as ethyl 2-deutero-3-oxobutanoate, is prepared.

-

Condensation: The deuterated β-ketoester is condensed with urea (or a deuterated urea) in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine (B1678525) ring.

-

Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated to yield the final deuterated thymine product.

Diagram of the synthesis from a deuterated precursor workflow:

Purification of Deuterated Thymine

Purification of the crude deuterated thymine is essential to remove any unreacted starting materials, byproducts, and catalysts, and to achieve the high purity required for research and drug development applications. The primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: An ideal solvent for recrystallizing thymine should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to consider include water, ethanol, or mixtures such as ethanol/water or acetone/water[2][3][4].

-

Dissolution: The crude deuterated thymine is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling and Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals of deuterated thymine while impurities remain dissolved in the solvent.

-

Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of compounds with high resolution. Reversed-phase HPLC is commonly employed for the purification of nucleobases like thymine.

Experimental Protocol:

-

Column and Mobile Phase: A C8 or C18 reversed-phase column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) bicarbonate) and an organic modifier like acetonitrile (B52724) or methanol[5][6][7]. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation.

-

Sample Preparation: The crude deuterated thymine is dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected onto the HPLC column.

-

Fraction Collection: The eluent is monitored by a UV detector (typically at 260 nm for thymine), and the fractions corresponding to the deuterated thymine peak are collected.

-

Product Recovery: The collected fractions are combined, and the solvent is removed, often by lyophilization (freeze-drying), to yield the highly purified deuterated thymine.

Diagram of the purification workflow:

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

A Technical Guide to Commercially Available Thymine-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Thymine-d4, a deuterated internal standard essential for accurate quantification of thymine (B56734) in various research applications. This document details available suppliers, provides a synthesized experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates key biological and analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of thymine, a fundamental nucleobase in DNA. In this compound, four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to thymine but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). When added to a sample at a known concentration, this compound co-elutes with the endogenous thymine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[1] By comparing the signal intensity of the analyte (thymine) to that of the internal standard (this compound), researchers can correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.[1][2][3]

Commercially Available this compound Suppliers

A variety of chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison.

| Supplier | Product Name/Catalog Number | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Available Quantities |

| Cayman Chemical | This compound | 156054-85-2 | ≥99% (deuterated forms d1-d4) | ≥98% | 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich (MilliporeSigma) | This compound (methyl-d3,6-d1) | 156054-85-2 | 98 atom % D | ≥99% (CP) | 1 g |

| Cambridge Isotope Laboratories, Inc. | Thymine (α,α,α,6-D₄, 98%) | 200496-79-3 | 98% | 98% | 1 g |

| Santa Cruz Biotechnology, Inc. | This compound (methyl-d3,6-d1) | 156054-85-2 | Not specified | Not specified | 100 mg |

| MedChemExpress | This compound | Not specified | Not specified | >98% | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals | Thymine-d3 | Not specified | Not specified | Not specified | 100 mg |

Experimental Protocol: Quantification of Thymine in Biological Samples using this compound and LC-MS/MS

This section outlines a detailed methodology for the quantification of thymine in biological samples, such as plasma or cell extracts, using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesized representation based on common practices in the field.[4][5][6]

Materials and Reagents

-

Thymine standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of thymine and this compound by dissolving the accurately weighed solids in a suitable solvent (e.g., methanol or water).

-

Working Standard Solutions: Prepare a series of working standard solutions of thymine by serial dilution of the primary stock solution with the appropriate solvent. These will be used to create the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation

-

Spiking with Internal Standard: To an aliquot of the biological sample (e.g., 100 µL of plasma or cell lysate), add a precise volume of the this compound internal standard working solution.[7]

-

Protein Precipitation: Add a protein precipitating agent, such as 3 volumes of ice-cold acetonitrile or methanol, to the sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase starting condition (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration (Optional): For cleaner samples, pass the reconstituted solution through a 0.22 µm syringe filter before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of nucleobases.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate thymine from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both thymine and this compound.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of thymine to the peak area of this compound against the concentration of the thymine standards.

-

Quantification: Determine the concentration of thymine in the unknown samples by interpolating the peak area ratio of thymine to this compound from the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Thymine Metabolism Pathways

Caption: Thymine salvage and de novo synthesis pathways.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 5. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. thesciencenotes.com [thesciencenotes.com]

A Technical Guide to the Certificate of Analysis for Thymine-d4

For researchers and professionals in drug development, the Certificate of Analysis (CoA) for isotopically labeled compounds like Thymine-d4 is a critical document that guarantees the identity, purity, and quality of the material. This compound, a deuterated analog of the DNA nucleobase thymine (B56734), is widely used as an internal standard in quantitative bioanalytical studies using mass spectrometry.[1][2][3][4] This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this compound.

Quantitative Data Summary

A CoA for this compound will typically summarize key quantitative parameters that define the quality of the product. These are often presented in a tabular format for clarity and quick reference.

Table 1: General Properties and Identification

| Parameter | Specification | Typical Value |

| Chemical Name | 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d | 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d[1][2][3] |

| CAS Number | 156054-85-2 | 156054-85-2[1][2][3] |

| Molecular Formula | C₅H₂D₄N₂O₂ | C₅H₂D₄N₂O₂[1][2] |

| Molecular Weight | 130.14 g/mol | 130.1 g/mol [1] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | 3 mg/mL in DMSO[1] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Typical Result |

| Chemical Purity | HPLC | ≥98% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |

| Deuterated Forms (d₁-d₄) | Mass Spectrometry | ≥99% | Conforms[1][2][3] |

| Structure Confirmation | ¹H-NMR | Conforms to structure | Conforms |

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the CoA.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by assessing the presence of any non-deuterated or other impurities. A reverse-phase HPLC method is typically employed.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent like acetonitrile (B52724) or methanol.[5]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 264 nm, which is the λmax for thymine.[1]

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Analysis : The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer (HR-MS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : ESI in positive or negative mode.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol/water) at a concentration of approximately 10 µg/mL.

-

Infusion : The sample solution is directly infused into the mass spectrometer.

-

Data Acquisition : A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-200 amu).

-

Analysis :

-

The spectrum is examined for the presence of the protonated molecule [M+H]⁺ at m/z 131.08 or the deprotonated molecule [M-H]⁻ at m/z 129.07.

-

The isotopic distribution of the molecular ion cluster is analyzed.

-

The isotopic enrichment is calculated by comparing the measured relative intensities of the different deuterated species (d₀ to d₄) to their theoretical natural abundance.[6][7] This confirms that the desired level of deuterium (B1214612) incorporation has been achieved.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling. The absence of proton signals at specific chemical shifts indicates successful deuteration.

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition : A standard ¹H-NMR spectrum is acquired.

-

Analysis :

-

The spectrum is compared to that of an unlabeled thymine standard.

-

The key confirmation for this compound is the significant reduction or complete absence of proton signals corresponding to the methyl group (normally around 1.75 ppm) and the C6-H proton (normally around 7.45 ppm).

-

The presence of signals for the N-H protons (around 11.0 ppm) confirms the integrity of the pyrimidine (B1678525) ring structure.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and logical connections involved in generating a Certificate of Analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 36329 [bertin-bioreagent.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating Precision: A Technical Guide to Isotopic Purity Requirements for Thymine-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the accuracy and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth exploration of the isotopic purity requirements for Thymine-d4, a commonly used internal standard for the quantification of thymine (B56734) in biological matrices. Adherence to stringent purity criteria is essential for ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies.

The Critical Role of Isotopic Purity in Bioanalysis

A suitable internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] this compound, where four hydrogen atoms are replaced by deuterium (B1214612), is an ideal SIL-IS for thymine analysis. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0-thymine) or partially deuterated variants (d1, d2, d3), can significantly compromise analytical accuracy.

The primary concerns arising from isotopic impurities include:

-

Cross-talk: The signal from the unlabeled thymine present as an impurity in the this compound standard can contribute to the analyte's signal, leading to an overestimation of the thymine concentration. This is particularly problematic at the lower limit of quantification (LLOQ).

-

Non-linear calibration curves: Interference from isotopic impurities can disrupt the linear relationship between the analyte concentration and the response ratio, introducing bias into the quantification.

-

Inaccurate quantification: The presence of significant chemical or isotopic impurities means the actual concentration of the d4-species is lower than the nominal concentration, leading to systematic errors in the calculated analyte concentration.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for well-characterized reference standards, including internal standards.[2]

Quantitative Purity Specifications for this compound

Commercial suppliers of this compound provide specifications for both chemical and isotopic purity. While a specific, universally mandated isotopic distribution is not defined, the general expectation is for high isotopic enrichment.

| Parameter | Typical Specification | Source |

| Isotopic Purity (Enrichment) | ≥ 98 atom % D | [3] |

| Sum of Deuterated Forms (d1-d4) | ≥ 99% | [4] |

| Chemical Purity | ≥ 99% (CP) | [3] |

CP: Chemically Pure

It is crucial for laboratories to verify the purity of each new batch of this compound. A Certificate of Analysis (CoA) from the supplier provides essential information, although a detailed isotopic distribution may not always be included. Therefore, in-house verification is a critical step in method development and validation.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for this compound is typically performed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution

HR-MS is a powerful technique for resolving and quantifying the different isotopologues of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal-to-noise ratio (e.g., 1 µg/mL).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of thymine and its deuterated analogues.

-

Analysis: Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer. Acquire full-scan mass spectra in positive or negative ion mode, depending on the optimal ionization of thymine.

-

Data Analysis:

-

Identify the monoisotopic mass of unlabeled thymine and the corresponding masses for the d1, d2, d3, and d4 species.

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopic species.

-

Calculate the relative abundance of each isotopologue to determine the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

¹H and ¹³C NMR can be used to confirm the chemical purity and the positions of deuterium labeling.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

-

Integration of any residual proton signals at the labeled positions relative to a known internal standard or a non-deuterated portion of the molecule can provide an estimate of isotopic purity.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

The signals for the deuterated carbons will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to the unlabeled compound, confirming the location of the deuterium atoms.

-

Visualization of Key Processes

To ensure clarity in the workflow and logical relationships, the following diagrams are provided.

Caption: Workflow for assessing the isotopic purity of this compound and its integration into bioanalytical method validation.

Caption: The relationship between high isotopic purity and the generation of reliable bioanalytical data.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of bioanalytical data. A thorough characterization of the internal standard, including the assessment of its isotopic distribution and chemical purity, is a prerequisite for the development and validation of robust quantitative methods. By adhering to the principles outlined in this guide and the harmonized regulatory expectations, researchers can ensure the integrity of their data and contribute to the successful development of safe and effective therapeutics.

References

Solubility Profile of Thymine-d4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thymine-d4, a deuterated isotopologue of the nucleobase thymine (B56734), in a range of common laboratory solvents. This document is intended to serve as a valuable resource for researchers in drug development, metabolomics, and other scientific fields who utilize this compound as an internal standard for mass spectrometry-based quantification of thymine or in other applications requiring precise solution preparation.

Quantitative Solubility Data

The solubility of this compound has been determined in several key laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data, providing a clear reference for solution preparation.

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL | [1][2] |

| Dimethylformamide (DMF) | Slightly Soluble | [1][2] |

| Ethanol | Insoluble | [1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Insoluble | [1][2] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a solvent of interest. This method, based on the well-established shake-flask technique, is considered the gold standard for accurate solubility measurement.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, etc.)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard solution preparation

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of solid this compound and add it to a series of vials. The amount should be more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Inject the diluted sample supernatant into the HPLC system and determine its concentration by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination and a typical analytical application of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: LC-MS/MS Workflow for Thymine Quantification.

References

An In-depth Technical Guide to the Long-Term Storage and Stability of Thymine-d4

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical factors influencing the long-term stability of Thymine-d4, a deuterated isotopologue of thymine (B56734). Understanding these factors is paramount for ensuring the integrity of experimental data, particularly when this compound is used as an internal standard for quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document outlines recommended storage conditions, stability profiles, potential degradation pathways, and detailed experimental protocols for assessing stability.

Recommended Storage Conditions

The preservation of this compound's chemical integrity is highly dependent on appropriate storage conditions. As a stable, non-radioactive isotope-labeled compound, the primary considerations are dictated by the chemical properties of the thymine molecule itself.[2][3] Key environmental factors to control include temperature, moisture, and light.

Different storage conditions are recommended for the compound in its solid state versus when it is in solution. Adherence to these guidelines is crucial for maximizing shelf-life and ensuring analytical accuracy.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Conditions |

| Solid | Room Temperature | Store in a tightly sealed container, away from moisture and light.[4][5] |

| -20°C | Recommended for long-term storage to ensure maximum stability.[1][6] | |

| In Solvent | -80°C | Preferred for long-term storage in solution to minimize degradation.[4] |

| -20°C | Suitable for shorter-term storage in solution.[4] |

Note: For any isotopically labeled compound, it is best practice to handle the material in a well-ventilated area, such as a fume hood, especially when dealing with powdered forms that could be aerosolized.[3]

Stability Profile

Under the recommended storage conditions, this compound is a highly stable molecule. The primary advantage of using stable isotopes like deuterium (B1214612) is that they do not undergo radioactive decay, making their stability profile dependent on the chemical structure.[3]

Table 2: Reported Stability of this compound

| Form | Storage Temperature | Reported Stability Duration | Source |

| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |

| In Solvent | -80°C | 2 years | MedChemExpress[4] |

| In Solvent | -20°C | 1 year | MedChemExpress[4] |

It is important to note that repeated freeze-thaw cycles should be avoided as they can lead to degradation of nucleic acids and their analogs.[7] For solutions, it is advisable to store them in single-use aliquots to maintain integrity.[7]

Potential Degradation Pathways

While this compound is chemically stable, understanding its potential degradation pathways is essential for developing stability-indicating analytical methods. The degradation of thymine primarily follows a reductive catabolic pathway, which is well-characterized in biological systems.[8][9] This pathway involves a series of enzymatic steps that break down the pyrimidine (B1678525) ring. The key enzymes in this process are dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase.[9][10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. moravek.com [moravek.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope.com [isotope.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]

- 8. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Thymine-d4 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of Thymine-d4 as a stable isotope-labeled tracer in metabolic studies, particularly for monitoring DNA synthesis and cell proliferation. This non-radioactive method offers a robust alternative to traditional techniques, enabling precise and safe quantification in preclinical and clinical research.

Core Mechanism of this compound as a Tracer

This compound, a deuterated isotopologue of thymine, serves as a powerful tool for tracing the synthesis of deoxyribonucleic acid (DNA). When introduced to proliferating cells, this compound, typically in the form of deuterated thymidine (B127349) (dThd-d4), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The core principle lies in the cell's utilization of the thymidine salvage pathway.

The mechanism unfolds as follows:

-

Uptake: Exogenously supplied dThd-d4 is transported into the cell.

-

Phosphorylation: A series of kinases phosphorylate dThd-d4 to its active triphosphate form, deoxythymidine-d4 triphosphate (dTTP-d4).

-

Incorporation: DNA polymerase incorporates dTTP-d4 into the elongating DNA strand during replication.

By measuring the amount of this compound incorporated into the DNA over a specific period, researchers can accurately quantify the rate of cell proliferation. This analysis is typically performed using highly sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Data Presentation: Quantitative Analysis of Cell Proliferation

The use of this compound allows for precise quantification of DNA synthesis. Below are examples of how quantitative data from such studies can be presented.

Table 1: Quantification of dNTPs in Peripheral Blood Mononuclear Cells (PBMCs)

This table presents the median concentrations of endogenous deoxynucleoside triphosphates (dNTPs) in human PBMCs, providing a baseline for understanding nucleotide pools in these cells.

| Deoxynucleoside Triphosphate | Median Concentration (fmol/million cells) | Interquartile Range (fmol/million cells) |

| dATP | 143 | 116, 169 |

| dCTP | 737 | 605, 887 |

| dGTP | 237 | 200, 290 |

| TTP | 315 | 220, 456 |

Data adapted from a study quantifying dNTPs in 279 PBMC samples from 40 clinical research participants.[3]

Table 2: Linearity of LC-MS/MS Method for Thymidine and its Analogs

This table demonstrates the linear range and correlation coefficients for the quantification of thymidine and related compounds using an LC-MS/MS method, which is crucial for accurate measurement of tracer incorporation.

| Analyte | Linear Range | Mean Correlation Coefficient (r) |

| FLT | 0.5–500 ng/mL | 0.9964 |

| FLT-MP | 2.5–2000 ng/mL | 0.9935 |

| Thymidine (Plasma) | 10–10,000 ng/mL | > 0.99 |

| 2'-Deoxyuridine (Plasma) | 10–10,000 ng/mL | > 0.99 |

| Thymidine (Urine) | 1–50 µg/mL | > 0.99 |

| 2'-Deoxyuridine (Urine) | 1–50 µg/mL | > 0.99 |

FLT (3'-deoxy-3'-fluorothymidine) and FLT-MP (3'-deoxy-3'-fluorothymidine monophosphate) data adapted from a study on TK1 activity.[4] Thymidine and 2'-Deoxyuridine data adapted from a pharmacodynamic evaluation study.[5]

Experimental Protocols

A typical experimental workflow for a this compound tracer study involves cell culture, labeling, DNA extraction, hydrolysis, and LC-MS/MS analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in 96-well plates and incubate overnight to allow for attachment.

-

Tracer Introduction: Prepare a stock solution of deuterated thymidine (e.g., Thymidine-d4) in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

-

Labeling: Replace the existing medium with the medium containing the deuterated thymidine tracer. The incubation time will vary depending on the cell type and experimental goals but typically ranges from a few hours to overnight.[6]

DNA Extraction and Hydrolysis

-

Cell Lysis: After the labeling period, harvest the cells and lyse them using a suitable lysis buffer.

-

DNA Isolation: Isolate genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Hydrolysis: To analyze the incorporation of this compound, the DNA must be hydrolyzed into its constituent nucleosides. A simplified one-step protocol is as follows:

-

Prepare a digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer.

-

Add the digestion mix to the DNA sample.

-

Incatenate at 37°C for at least 6 hours.[7]

-

-

Acid Hydrolysis (Alternative):

Sample Preparation for LC-MS/MS

-

Protein Precipitation: For cellular lysates, precipitate proteins by adding a cold solvent like methanol (B129727) or acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the nucleosides.

-

Derivatization (for GC-MS): If using GC-MS, the nucleosides need to be derivatized to increase their volatility.

-

Reconstitution: Evaporate the solvent from the supernatant and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the nucleosides using a suitable liquid chromatography column (e.g., a C18 or HILIC column).

-

Mass Spectrometry Detection: Use a tandem mass spectrometer to detect and quantify the natural thymidine and the incorporated this compound. The distinct mass-to-charge (m/z) ratios of the natural and deuterated forms allow for their precise differentiation and quantification.

Mandatory Visualizations

Thymidine Metabolic Pathways

The following diagram illustrates the two primary pathways for thymidylate (dTMP) synthesis: the de novo pathway and the salvage pathway. This compound, as a component of deuterated thymidine, is primarily utilized through the salvage pathway.

References

- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidine Uptake Assays | Revvity [revvity.com]

- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium (B1214612), are increasingly pivotal in pharmaceutical research and development. This guide provides an in-depth overview of the safety and handling precautions necessary for working with these valuable molecules. It covers the intrinsic properties of deuterated compounds, potential isotopic effects on biological systems, and detailed protocols for storage, handling, and waste disposal. By presenting quantitative safety data, experimental methodologies, and logical workflows, this document aims to equip researchers with the knowledge to safely and effectively utilize deuterated compounds in the laboratory.

Introduction to Deuterated Compounds

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. Its increased mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect (KIE).[1] This seemingly subtle difference has profound implications in drug development, where strategic deuteration of a drug molecule can slow its metabolism, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased oral bioavailability, and a reduction in the formation of potentially toxic metabolites.[1][2][3]

Deuterated compounds are generally considered to have a similar safety profile to their non-deuterated counterparts in terms of acute toxicity.[4] However, their altered metabolic pathways necessitate careful consideration of their handling and potential long-term biological effects.

General Safety and Handling Precautions

While deuterated compounds are not radioactive, they are still chemical substances and require adherence to standard laboratory safety protocols. The following precautions are essential for minimizing risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The specific requirements will depend on the compound and the procedure being performed, but should generally include:

-

Eye Protection: Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards should be worn at all times. A face shield may be necessary when there is a risk of explosion or significant splash hazard.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are crucial. It is important to consult the glove manufacturer's compatibility chart for the specific solvent or compound being used.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or vapors, a respirator may be required.

Storage of Deuterated Compounds

Proper storage is critical to maintain the integrity and purity of deuterated compounds.

-

Temperature: Many deuterated compounds, especially deuterated solvents, should be stored in a refrigerator (-5°C to +5°C) to maximize their shelf life.[2]

-

Light and Moisture: Exposure to light and moisture can lead to degradation and isotopic exchange. Compounds should be stored in amber, tightly sealed containers.[2][5] For highly sensitive materials, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]

-

Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under a dry, inert atmosphere.[6][7]

Spill Response

Accidental spills should be handled promptly and safely. The following workflow provides a general guideline for responding to a chemical spill.

Waste Disposal

Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.

-

Segregation: Different types of deuterated waste (e.g., solid, liquid, halogenated, non-halogenated) should be collected in separate, clearly labeled, and compatible containers.

-

Labeling: All waste containers must be accurately labeled with their contents.

-

Storage: Waste containers should be kept closed and stored in a designated, well-ventilated satellite accumulation area.

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour deuterated compounds down the drain.

Isotopic Effects on Biological Systems and Toxicity

Deuterium is a stable, non-radioactive isotope and is not considered toxic in the traditional sense.[3] However, the substitution of hydrogen with deuterium can have significant biological effects due to the kinetic isotope effect.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any process where C-H bond cleavage is the rate-determining step. This is particularly relevant in drug metabolism, which is often catalyzed by cytochrome P450 enzymes.[1]

References

- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromservis.eu [chromservis.eu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ukisotope.com [ukisotope.com]

- 6. NMR Solvents | Eurisotop [eurisotop.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Methodological & Application

Application Note: Quantification of Thymine in Biological Matrices using Thymine-d4 as an Internal Standard by LC-MS/MS

Introduction

Thymine (B56734), a pyrimidine (B1678525) base, is a fundamental component of DNA. The accurate quantification of thymine and its metabolites in biological fluids is crucial for various research areas, including the study of DNA damage, pharmacokinetics of certain drugs, and the diagnosis of metabolic disorders.[1][2] This application note describes a robust and sensitive method for the quantification of thymine in biological matrices, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Thymine-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]

Principle

The method is based on the principle of isotope dilution mass spectrometry. Samples are spiked with a known amount of this compound, which is chemically identical to thymine but has a different mass due to the deuterium (B1214612) labels. After sample preparation, the extract is subjected to LC-MS/MS analysis. The chromatographic separation allows for the isolation of thymine and this compound from other matrix components, and the mass spectrometer enables their specific and sensitive detection based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. The ratio of the peak area of thymine to that of this compound is used to calculate the concentration of thymine in the sample.

Materials and Reagents

-

Analytes and Internal Standard:

-

Thymine (≥99% purity)

-

This compound (≥99% deuterated forms)[1]

-

-

Solvents and Reagents:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid (analytical grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Thymine Stock Solution (1 mg/mL): Accurately weigh 10 mg of thymine and dissolve it in 10 mL of a 50:50 methanol/water mixture.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 methanol/water mixture.

-

Thymine Working Solutions: Prepare a series of working solutions by serially diluting the thymine stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

Sample Preparation

Two alternative sample preparation methods are provided, one for plasma and one for urine.

Method 1: Protein Precipitation for Plasma Samples [3]

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Deproteinization for Plasma and Urine Samples [4][5][6]

-

To 100 µL of plasma or urine sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 20 µL of 5% perchloric acid (v/v) to deproteinize the sample.[4][5][6]

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | Hypercarb column (30 × 2.1 mm, 3 µm)[4][5][6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min, then return to initial conditions |

Mass Spectrometry (MS) System:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.5 kV[7] |

| Source Temperature | 150°C[7] |

| Desolvation Temperature | 650°C[7] |

| Desolvation Gas Flow | 800 L/h[7] |

| Cone Gas Flow | 150 L/h[7] |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thymine | 127.1 | 84.1 | 15 |

| This compound | 131.1 | 114.1[7] | 15 |

| This compound (Qualifier) | 131.1 | 88.1[7] | 16 |

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of thymine to this compound against the concentration of thymine. The method demonstrated excellent linearity over the specified concentration range.

| Matrix | Concentration Range (ng/mL) | R² |

| Plasma | 2.50 - 80.0[3] | ≥ 0.998[3] |

| Urine | 1 - 50 µg/mL[5] | > 0.99[5] |

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Parameter | Plasma | Urine |

| LOD | 0.5 ng/mL | 0.2 µg/mL |

| LOQ | 2.50 ng/mL[3] | 1 µg/mL[5] |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Accuracy (%) | Precision (%RSD) |

| Low | 95 - 105 | < 10 |

| Medium | 97 - 103 | < 8 |

| High | 98 - 102 | < 5 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of thymine.

Caption: Simplified metabolic pathway of thymine.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of thymine in biological matrices using this compound as an internal standard. The method is sensitive, specific, and accurate, making it suitable for a wide range of research applications in clinical and biomedical fields. The provided protocols for sample preparation are straightforward and can be adapted to different laboratory settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Plasma and Urine Thymidine and 2’-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

Application Note: Quantification of Thymine in Human Plasma using a Validated LC-MS/MS Method with Thymine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of thymine (B56734) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Thymine-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method has been validated according to bioanalytical method validation guidelines and is suitable for pharmacokinetic and other research applications requiring reliable thymine quantification.

Introduction

Thymine, a pyrimidine (B1678525) nucleobase, is a fundamental component of DNA. The quantification of thymine in biological matrices such as plasma is crucial in various research areas, including the study of DNA metabolism, drug development, and the investigation of certain metabolic disorders. This application note provides a detailed protocol for the accurate and precise measurement of thymine in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of this compound as an internal standard (IS) corrects for potential variability during sample preparation and analysis, thereby enhancing the reliability of the results.[1]

Experimental

Materials and Reagents

-

Thymine (≥99% purity)

-